Cas no 1551451-16-1 (1-(2-ethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine)

1-(2-ethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(2-ethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine
- EN300-1107779
- 1551451-16-1
- AKOS021249535
-
- Inchi: 1S/C11H21N3/c1-5-10(6-2)7-14-9(4)11(12)8(3)13-14/h10H,5-7,12H2,1-4H3
- InChI Key: LTPAMPSIKPIUQF-UHFFFAOYSA-N
- SMILES: N1(C(C)=C(C(C)=N1)N)CC(CC)CC
Computed Properties
- Exact Mass: 195.173547683g/mol
- Monoisotopic Mass: 195.173547683g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 43.8Ų
1-(2-ethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1107779-1g |
1-(2-ethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine |
1551451-16-1 | 95% | 1g |
$842.0 | 2023-10-27 | |
Enamine | EN300-1107779-0.1g |
1-(2-ethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine |
1551451-16-1 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
Enamine | EN300-1107779-10.0g |
1-(2-ethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine |
1551451-16-1 | 10g |
$4729.0 | 2023-06-10 | ||
Enamine | EN300-1107779-0.5g |
1-(2-ethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine |
1551451-16-1 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
Enamine | EN300-1107779-10g |
1-(2-ethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine |
1551451-16-1 | 95% | 10g |
$3622.0 | 2023-10-27 | |
Enamine | EN300-1107779-0.25g |
1-(2-ethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine |
1551451-16-1 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
Enamine | EN300-1107779-2.5g |
1-(2-ethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine |
1551451-16-1 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
Enamine | EN300-1107779-5.0g |
1-(2-ethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine |
1551451-16-1 | 5g |
$3189.0 | 2023-06-10 | ||
Enamine | EN300-1107779-0.05g |
1-(2-ethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine |
1551451-16-1 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
Enamine | EN300-1107779-1.0g |
1-(2-ethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine |
1551451-16-1 | 1g |
$1100.0 | 2023-06-10 |
1-(2-ethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine Related Literature
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1. Book reviews
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
Additional information on 1-(2-ethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine
Introduction to 1-(2-ethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS No. 1551451-16-1)
1-(2-ethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine, identified by its Chemical Abstracts Service (CAS) number 1551451-16-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the pyrazole family, a class of molecules known for their diverse biological activities and structural versatility. The structural features of 1-(2-ethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine, particularly its bulky alkyl substituents and methyl groups, contribute to its unique chemical properties and potential applications in drug discovery.
The pyrazole core is a prominent scaffold in medicinal chemistry due to its ability to engage in various hydrogen bonding interactions and its stability under a range of physiological conditions. The presence of ethylbutyl and methyl groups in 1-(2-ethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine introduces steric bulk and lipophilicity, which can influence its solubility, metabolic stability, and interaction with biological targets. These structural attributes make it an intriguing candidate for further exploration in the development of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction of 1-(2-ethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine with biological targets. Studies have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory and metabolic disorders. The dimethyl groups at the 3-position and 5-position of the pyrazole ring enhance the compound's ability to fit into specific binding pockets, potentially modulating the activity of key therapeutic targets.
In vitro studies have begun to uncover the pharmacological profile of 1-(2-ethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine. Initial experiments indicate that it may possess anti-inflammatory properties by interacting with cyclooxygenase (COX) enzymes or other inflammatory mediators. Additionally, its structural motif suggests potential applications in the treatment of neurological disorders, where pyrazole derivatives have shown promise as neuroprotective agents. The compound's ability to cross the blood-brain barrier remains an area of active investigation, as this could significantly impact its therapeutic potential.
The synthesis of 1-(2-ethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to streamline the process and improve efficiency. The use of chiral auxiliaries or catalysts has also been explored to achieve enantioselective synthesis, which is crucial for developing single-enantiomer drugs with enhanced pharmacological profiles.
From a regulatory perspective, the development of 1-(2-ethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine as a potential drug candidate must adhere to stringent guidelines set forth by global health authorities. Preclinical studies are essential to evaluate its safety profile, pharmacokinetics, and efficacy before human trials can commence. These studies often involve complex experimental designs that assess various parameters, including toxicity, bioavailability, and metabolic clearance.
The integration of high-throughput screening (HTS) technologies has accelerated the identification of lead compounds like 1-(2-ethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine. HTS allows for rapid testing of large libraries of compounds against multiple biological targets, enabling researchers to pinpoint promising candidates for further optimization. This approach has been instrumental in identifying novel therapeutic agents that might have been overlooked through traditional screening methods.
The future prospects for 1-(2-ethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine are promising, with ongoing research focused on optimizing its pharmacological properties and exploring new applications. Structural modifications aimed at enhancing binding affinity or improving pharmacokinetic profiles are being actively pursued. Additionally, collaborations between academic institutions and pharmaceutical companies are fostering innovation in this area.
In conclusion, 1-(2 ethylbutyl)-3 5 dimeth yl 1H pyrazol 4 am ine (CAS No 155145116 1) represents a significant compound in pharmaceutical research due to its unique structural features and potential biological activities. Advances in synthetic chemistry computational modeling preclinical studies HTS technologies are all contributing to a deeper understanding of this molecule's therapeutic potential. As research continues it is expected that new applications will emerge opening up exciting possibilities for treating various diseases.
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